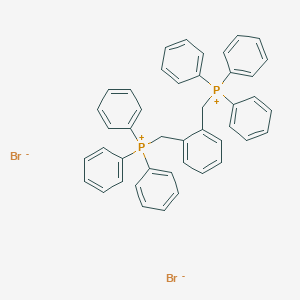
o-Xylylenebis(triphenylphosphonium bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Xylylenebis(triphenylphosphonium bromide) is a versatile organophosphorus compound consisting of an o-xylylene group linked to two triphenylphosphonium bromide groups. It has a molecular formula of C44H38Br2P2 and a molecular weight of 788.53 g/mol . This compound is widely used in various fields such as organic synthesis, materials science, and biochemistry due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
o-Xylylenebis(triphenylphosphonium bromide) can be synthesized through the reaction of o-xylylene dibromide with triphenylphosphine. The reaction typically takes place in an organic solvent such as dichloromethane or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of o-xylylenebis(triphenylphosphonium bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
o-Xylylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds .
Aplicaciones Científicas De Investigación
o-Xylylenebis(triphenylphosphonium bromide) has a broad range of applications in scientific research:
Organic Synthesis: It is used as a catalyst and reagent in various organic reactions, including Wittig reactions and cycloadditions.
Materials Science: It is employed in the synthesis of polymeric materials such as polyurethanes and polycarbonates.
Biochemistry: It is used in the preparation of DNA intercalators and other biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of o-xylylenebis(triphenylphosphonium bromide) involves its function as a Lewis acid, facilitating the formation of covalent bonds between molecules. It also acts as an electron transfer agent, aiding in the transfer of electrons between molecules . These properties enable it to catalyze various chemical reactions and interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- p-Xylylenebis(triphenylphosphonium bromide)
- m-Xylylenebis(triphenylphosphonium bromide)
- Benzyltriphenylphosphonium bromide
Uniqueness
o-Xylylenebis(triphenylphosphonium bromide) is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs. Its ability to act as both a Lewis acid and an electron transfer agent makes it particularly valuable in various chemical and biochemical applications .
Propiedades
Número CAS |
1519-46-6 |
|---|---|
Fórmula molecular |
C44H38P2+2 |
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium |
InChI |
InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2 |
Clave InChI |
NREIUFSWLHXDSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Key on ui other cas no. |
1519-46-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?
A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []
Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?
A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















